molecular formula C41H56N4O11 B12364856 25-Desacetyl Rifampicin-d4

25-Desacetyl Rifampicin-d4

Cat. No.: B12364856
M. Wt: 784.9 g/mol
InChI Key: KUJZTIJOBQNKDR-MQUDYZIOSA-N
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Description

25-Desacetyl Rifampicin-d4 is a deuterated analog of 25-Desacetyl Rifampicin. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. The deuterium labeling helps in tracing and quantifying the compound in various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25-Desacetyl Rifampicin-d4 involves the deuteration of 25-Desacetyl Rifampicin. Deuterium atoms replace hydrogen atoms in the molecule, which can be achieved through various chemical reactions involving deuterated reagents. The exact synthetic route and reaction conditions are often proprietary and may involve multiple steps, including deacetylation and deuteration processes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving continuous flow synthesis techniques to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

25-Desacetyl Rifampicin-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

25-Desacetyl Rifampicin-d4 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 25-Desacetyl Rifampicin-d4 is similar to that of rifampicin. It inhibits the DNA-dependent RNA polymerase in bacteria, thereby suppressing RNA synthesis. This action is crucial for its antimicrobial activity, particularly against Mycobacterium tuberculosis . The deuterium labeling does not significantly alter the mechanism but aids in tracing and quantification in research studies.

Comparison with Similar Compounds

Similar Compounds

    25-Desacetyl Rifampicin: The non-deuterated analog, used similarly in research but without the benefits of deuterium labeling.

    Rifampicin: The parent compound, widely used in tuberculosis treatment.

    Rifamycin S: Another derivative used in the synthesis of rifampicin.

Uniqueness

25-Desacetyl Rifampicin-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in research applications. This makes it particularly valuable in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C41H56N4O11

Molecular Weight

784.9 g/mol

IUPAC Name

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione

InChI

InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1/i16D2,17D2

InChI Key

KUJZTIJOBQNKDR-MQUDYZIOSA-N

Isomeric SMILES

[2H]C1(CN(CC(N1/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)O)C)OC)C)O)([2H])[2H])C)[2H]

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C

Origin of Product

United States

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